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molecular formula C10H12BrNO2 B1356886 tert-Butyl 5-bromonicotinate CAS No. 263270-02-6

tert-Butyl 5-bromonicotinate

Cat. No. B1356886
M. Wt: 258.11 g/mol
InChI Key: DINKXUCRJBUQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

tert-butyl 5-bromonicotinate (1.4 g, 5.42 mmol), morpholine (0.591 ml, 6.78 mmol), cesium carbonate (3.53 g, 10.85 mmol) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.507 g, 0.81 mmol) were dissolved in toluene (20 ml). The reaction flask was purged with nitrogen and diacetoxypalladium (0.061 g, 0.27 mmol) was added. The resulting suspension was stirred at 80 °C for 5 hours. The reaction mixture was diluted with EtOAc (100 mL) and washed with water (100 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 50% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford tert-butyl 5-morpholinonicotinate (0.381 g, 26.6 %) as a yellow oil which solidified on standing.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0108 mol
Type
reagent
Reaction Step One
Quantity
0.02 L
Type
solvent
Reaction Step Two
Quantity
0.00678 mol
Type
reactant
Reaction Step Three
Quantity
0.00542 mol
Type
reactant
Reaction Step Four
Quantity
0.000271 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
309
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0108 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.02 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00678 mol
Type
reactant
Smiles
C1COCCN1
Step Four
Name
Quantity
0.00542 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)C1=CC(=CN=C1)Br
Step Five
Name
Quantity
0.000814 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.000271 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)C1=CC(=CN=C1)N2CCOCC2
Measurements
Type Value Analysis
YIELD 26.56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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